4-[(2-Fluorobenzyl)oxy]benzoyl chloride
Overview
Description
Scientific Research Applications
Synthesis of Quinazolinones
4-[(2-Fluorobenzyl)oxy]benzoyl chloride is utilized in the synthesis of quinazolinones. A study by Deetz et al. (2001) highlighted its role in the cyclocondensation with 2-amino-N-heterocycles to form 4(3H)-quinazolinones. This process was noted for moderate yields and the resulting compounds showed moderate activity against tumor cell lines (Deetz, Malerich, Beatty, & Smith, 2001).
Laser Spectroscopy and Excited State Dynamics
In the field of laser spectroscopy, 4-[(2-Fluorobenzyl)oxy]benzoyl chloride derivatives are studied for their excited state dynamics. Research conducted by Fukushima and Obi (1990) involved the study of benzyl and its derivatives, including p-fluoro, using laser-induced fluorescence under collision-free conditions (Fukushima & Obi, 1990).
Oxidation Reactions
Conte et al. (1998) researched the oxidation reactions of p-fluorobenzyl alcohol and chloride, finding a mixture of p-fluorobenzaldehyde and p-fluorobenzoic acid as products. This study provided insights into the reaction mechanisms and conditions for optimizing yields (Conte, Napoli, Gambaretto, Carlini, & Bonini, 1998).
Drug Analysis by Mass Spectrometry
In the domain of pharmacology, Murray et al. (1985) explored the use of fluoroaryl derivatives, including fluorobenzyl derivatives, in gas chromatography and mass spectrometry. This facilitated the development of assays for detecting specific compounds in plasma, highlighting the chemical's utility in drug analysis (Murray, Watson, & Davies, 1985).
DNA Intercalation and Cleavage
Hwu et al. (2013) synthesized conjugated oxime esters using substituted benzoyl chlorides including 4-[(2-Fluorobenzyl)oxy]benzoyl chloride. These compounds were studied for their ability to cleave DNA upon photolysis, with significant findings on the impact of planarity and size of the benzoyl ring on DNA-cleaving potency (Hwu, Tsay, Hong, Hsu, Liu, & Chou, 2013).
Acylation of Azaindoles
Zhang et al. (2002) investigated the acylation of azaindoles with various acyl chlorides, including benzoyl chloride. This study provided valuable insights into the chemical reactivity and potential applications of these compounds in synthetic chemistry (Zhang, Yang, Wong, Zhu, Meanwell, Kadow, & Wang, 2002).
Benzoylation of Methylfluorene
Research by Chardonnens, Dousse, and Horwath (1970) demonstrated the benzoylation of 4-methylfluorene using benzoyl derivatives, leading to the formation of distinct benzoyl-fluorene compounds. This study added to the understanding of Friedel-Crafts reactions in organic synthesis (Chardonnens, Dousse, & Horwath, 1970).
Synthesis of Fluorophenol
Carlini et al. (1992) outlined a synthetic method for obtaining 4-fluorophenol from fluorobenzene, utilizing 4-substituted benzoyl chlorides, including 4-[(2-Fluorobenzyl)oxy]benzoyl chloride. This innovative approach had implications for industrial synthesis and chemical engineering (Carlini, Bertola, Conte, Gambaretto, & Napoli, 1992).
properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14(17)10-5-7-12(8-6-10)18-9-11-3-1-2-4-13(11)16/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPIZKOLAIUYPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263483 | |
Record name | 4-[(2-Fluorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Fluorobenzyl)oxy]benzoyl chloride | |
CAS RN |
1160249-64-8 | |
Record name | 4-[(2-Fluorophenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Fluorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.